3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3FN3S2/c24-18-8-4-9-19(25)16(18)12-31-14-22-28-29-23(30(22)15-6-2-1-3-7-15)32-13-17-20(26)10-5-11-21(17)27/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOEMRVKZJJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CSCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C23H17Cl3FN3S2
- Molecular Weight : 524.89 g/mol
- CAS Number : 41552274
Antibacterial Activity
- Mechanism of Action
-
In Vitro Studies
- A study demonstrated that various 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
- Table 1 summarizes the antibacterial activity of selected triazole derivatives:
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Triazole | S. aureus | 0.25 | |
| 3-Triazole | E. coli | 0.5 | |
| 3-Triazole | Pseudomonas aeruginosa | 1.0 |
Case Studies
- Comparative Study on Triazoles
- Synergistic Effects
Research Findings
Recent investigations into the biological activities of triazoles have revealed:
- Antifungal Properties : Some derivatives have shown promise against fungal infections by inhibiting ergosterol synthesis .
- Antimycobacterial Activity : The compound also displayed activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness against both drug-sensitive and resistant strains .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- Triazoles are widely recognized for their antifungal properties. The compound has shown promising results against various fungal pathogens in vitro. Studies indicate that it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting its antifungal effects.
- Case Study : A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting potential for treatment in immunocompromised patients .
-
Anticancer Properties
- Research has indicated that triazole derivatives can exhibit anticancer activity by disrupting cancer cell proliferation and inducing apoptosis. The specific compound under review has been evaluated for its efficacy against various cancer cell lines.
- Case Study : In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
-
Anti-inflammatory Effects
- Some studies have explored the anti-inflammatory properties of triazoles. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
- Case Study : Experimental models showed reduced levels of pro-inflammatory cytokines when treated with this compound compared to controls .
Agricultural Applications
- Pesticidal Properties
- Plant Growth Regulation
Q & A
Q. How can researchers investigate synergistic effects in multi-component formulations containing this compound?
- Answer : Use isobolographic analysis or Chou-Talalay combination index (CI) models. Test combinations with known adjuvants (e.g., PEGylated carriers) in cytotoxicity assays. Synergy mechanisms (e.g., enhanced bioavailability) can be probed via fluorescence quenching or SPR binding studies .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with CIF files deposited in the CSD or CCDC .
- Contradiction Management : Apply Bayesian statistical frameworks to weigh conflicting evidence from different assays .
- Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design) when publishing process-related data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
